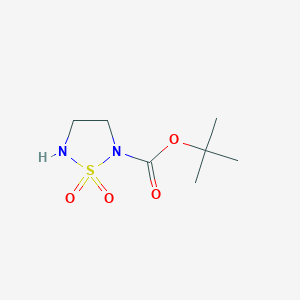

tert-Butyl 1,2,5-thiadiazolidine-2-carboxylate 1,1-dioxide

Descripción

tert-Butyl 1,2,5-thiadiazolidine-2-carboxylate 1,1-dioxide (CAS: 263719-76-2) is a cyclic sulfamide derivative with a bicyclic structure comprising a 1,2,5-thiadiazolidine ring system and a tert-butyl carboxylate group. This compound is synthesized via alkylation and cyclization reactions, as demonstrated by its preparation from NaH and propargyl bromide in dry DMF, yielding a white solid (52% yield, mp 90–91 °C) . Key spectral data include a distinct $ ^1H $ NMR profile (δ 3.28–7.40 ppm) and HRMS (ESI) m/z 269.0147 ([M+Na]$^+$) . It serves as a precursor for antiviral agents, particularly against Norwalk virus, due to its ability to undergo functionalization at the N5 position (e.g., via Cu-catalyzed azide-alkyne cycloaddition) . The compound is commercially available (97% purity, 250 mg for USD 119) and is frequently utilized in medicinal chemistry for structure-activity relationship (SAR) studies .

Propiedades

IUPAC Name |

tert-butyl 1,1-dioxo-1,2,5-thiadiazolidine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O4S/c1-7(2,3)13-6(10)9-5-4-8-14(9,11)12/h8H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APFAUGSFPCAVKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCNS1(=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

263719-76-2 | |

| Record name | tert-butyl 1,1-dioxo-1lambda6,2,5-thiadiazolidine-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 1,2,5-thiadiazolidine-2-carboxylate 1,1-dioxide typically involves the reaction of N-chlorosulfonyl isocyanate with tert-butanol in the presence of a solvent like methylene chloride. The reaction is carried out at low temperatures, around 0°C, to ensure the stability of the intermediates .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the synthesis generally follows similar principles as laboratory-scale reactions, with adjustments for larger scale production. This includes optimizing reaction conditions, using industrial-grade solvents, and ensuring proper safety measures.

Análisis De Reacciones Químicas

Types of Reactions

Tert-Butyl 1,2,5-thiadiazolidine-2-carboxylate 1,1-dioxide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the 1,1-dioxide group to a sulfide.

Substitution: The tert-butyl ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

Aplicaciones Científicas De Investigación

Chemistry

Tert-Butyl 1,2,5-thiadiazolidine-2-carboxylate 1,1-dioxide serves as a crucial building block for synthesizing more complex molecules. Its structural characteristics allow it to participate in various chemical reactions such as oxidation, reduction, and substitution .

Table 1: Common Reactions Involving tert-Butyl 1,2,5-thiadiazolidine-2-carboxylate 1,1-dioxide

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Converts to sulfone derivatives | Hydrogen peroxide, peracids |

| Reduction | Converts the 1,1-dioxide group to sulfide | Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4) |

| Substitution | Substitutes tert-butyl ester with other functional groups | Various nucleophiles |

Biology

The compound is investigated for its potential biological activities, particularly its interactions with biomolecules. Studies have shown that derivatives based on the thiadiazolidine scaffold can act as potent inhibitors of serine proteases such as human leukocyte elastase (HLE) and cathepsin G .

Case Study: Inhibition of Serine Proteases

A series of carboxylate derivatives were synthesized and tested for their inhibitory effects on serine proteases. Compounds exhibited high potency with k(inact)/K1 values reaching up to 4,928,300 M⁻¹ s⁻¹, demonstrating significant potential for therapeutic applications in conditions related to protease activity .

Medicine

Research has explored the therapeutic properties of tert-Butyl 1,2,5-thiadiazolidine-2-carboxylate 1,1-dioxide in anti-inflammatory and antimicrobial contexts. Its unique structure allows it to interact with specific molecular targets in biological systems, potentially modulating their activity .

Table 2: Potential Therapeutic Applications

| Application Type | Description |

|---|---|

| Anti-inflammatory | May inhibit inflammatory pathways |

| Antimicrobial | Exhibits activity against certain pathogens |

Industrial Applications

In industry, this compound is utilized in developing new materials and chemical processes. Its ability to undergo various chemical transformations makes it valuable for creating specialized compounds used in pharmaceuticals and agrochemicals .

Mecanismo De Acción

The mechanism of action of tert-Butyl 1,2,5-thiadiazolidine-2-carboxylate 1,1-dioxide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares tert-butyl 1,2,5-thiadiazolidine-2-carboxylate 1,1-dioxide with structurally related thiadiazolidine and thiadiazole derivatives:

Key Differences and Implications

Substituent Effects on Reactivity :

- The propargyl derivative (compound 4 ) exhibits enhanced reactivity in click chemistry (e.g., forming triazole-linked analogues like 5a ), whereas the parent compound requires functionalization for further derivatization .

- The chiral benzyl-isopropyl derivative (21a ) demonstrates stereochemical control ([α]$_D$ = +5), making it valuable for enantioselective synthesis, unlike the achiral parent compound .

Biological Activity: The parent compound’s unmodified N5 position limits direct antiviral activity but provides a versatile scaffold for optimization.

Synthetic Accessibility :

- Compound 21a achieves a high yield (96%) via optimized stereoselective synthesis, whereas the parent compound’s yield is moderate (52%), likely due to competing side reactions during alkylation .

Actividad Biológica

tert-Butyl 1,2,5-thiadiazolidine-2-carboxylate 1,1-dioxide is a heterocyclic compound characterized by a five-membered ring containing nitrogen and sulfur atoms. Its molecular formula is C₇H₁₄N₂O₄S, with a molecular weight of approximately 222.26 g/mol. This compound exhibits significant biological activity, making it a subject of interest in medicinal chemistry.

Chemical Structure and Properties

The unique structure of tert-butyl 1,2,5-thiadiazolidine-2-carboxylate 1,1-dioxide includes:

- Thiadiazolidine Ring : A five-membered ring containing two nitrogen atoms and one sulfur atom.

- Functional Groups : A tert-butyl group and a carboxylate moiety which enhance its chemical reactivity and potential biological activity.

Table 1: Structural Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C₇H₁₄N₂O₄S |

| Molecular Weight | 222.26 g/mol |

| Unique Features | Thiadiazolidine ring |

Antimicrobial Properties

Research indicates that tert-butyl 1,2,5-thiadiazolidine-2-carboxylate 1,1-dioxide exhibits antimicrobial activity , particularly against various bacterial strains. Its sulfamide functional group contributes to its effectiveness as a potential lead compound for developing new antimicrobial agents.

- In vitro Studies : The compound has shown promising results in inhibiting bacterial growth in laboratory settings. For example, derivatives of related thiadiazole compounds have demonstrated significant antibacterial activities against pathogens like Xanthomonas axonopodis and Xanthomonas oryzae with median effective concentration (EC50) values as low as 15 μg/ml .

Anti-inflammatory and Other Therapeutic Applications

The compound's structural features suggest potential applications in anti-inflammatory therapies. Its ability to interact with biological macromolecules may influence enzymatic activities or receptor interactions. Additionally, it has been evaluated for its role in peptidomimetics and as an agonist for serotonin receptors .

Study on Derivatives

A study focused on the synthesis of various derivatives of thiadiazolidine compounds highlighted their biological activities. These derivatives were tested for their antibacterial properties and showed varying degrees of effectiveness against different bacterial strains .

Pharmacokinetics and Bioavailability

Pharmacokinetic studies indicate that tert-butyl 1,2,5-thiadiazolidine-2-carboxylate 1,1-dioxide may exhibit moderate bioavailability when administered in vivo. This aspect is crucial for evaluating its therapeutic potential .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing tert-butyl 1,2,5-thiadiazolidine-2-carboxylate 1,1-dioxide with high purity?

- Methodology : The compound is typically synthesized via N-Boc protection of sulfamides or thiadiazolidine precursors using tert-butoxycarbonyl (Boc) reagents. A widely cited approach involves reacting chlorosulfonyl isocyanate with tert-butyl alcohol and amino acid methyl esters under catalyst-free, water-mediated conditions to achieve yields >90% . Key steps include precise stoichiometric control of reagents and purification via column chromatography (CH₂Cl₂-MeOH, 95:5) to isolate the product. Analytical validation using TLC (Rf = 0.52–0.72) and elemental analysis (C, H, N within ±0.03% of theoretical values) is critical .

Q. How should researchers handle tert-butyl 1,2,5-thiadiazolidine-2-carboxylate 1,1-dioxide safely in laboratory settings?

- Safety Protocols :

- Use PPE: Lab coat, nitrile gloves, and safety goggles to avoid skin/eye contact.

- Ventilation: Conduct reactions in a fume hood due to potential sulfonic acid byproduct release .

- Waste Management: Segregate chemical waste and dispose via certified hazardous waste services to prevent environmental contamination .

Q. What spectroscopic techniques are essential for characterizing this compound?

- Analytical Workflow :

- IR Spectroscopy : Confirm SO₂ (1338–1345 cm⁻¹ and 1165–1172 cm⁻¹) and carbonyl (1708 cm⁻¹) functional groups .

- NMR : Use ¹H/¹³C NMR in CDCl₃ to verify tert-butyl protons (δ ~1.4 ppm) and sulfonamide NH signals (δ ~3.3 ppm) .

- Elemental Analysis : Ensure C, H, N percentages align with theoretical values (e.g., C: 56.67% observed vs. 56.69% calculated) .

Advanced Research Questions

Q. How can structural contradictions in X-ray crystallography data for thiadiazolidine derivatives be resolved?

- Resolution Strategy :

- Use ORTEP-III with a graphical interface to refine crystal structures, ensuring proper handling of thermal ellipsoids and hydrogen bonding networks .

- Cross-validate with IR/NMR to confirm stereochemistry (e.g., [α]D = +5° for (R)-enantiomers) and detect potential racemization .

- Compare with CAS Common Chemistry data (CC-BY-NC 4.0 license) for isoindoline analogs to identify common structural motifs .

Q. What mechanistic insights explain the compound’s role in catalytic diamination reactions?

- Mechanistic Analysis :

- The 1,1-dioxide group activates N–N bonds in di-tert-butylthiadiaziridine, enabling dehydrogenative diamination of olefins to form cyclic sulfamides. Key steps include:

- Oxidative cleavage of the thiadiazolidine ring.

- Coordination of the sulfur atom to transition-metal catalysts (e.g., Pd or Cu) to stabilize intermediates .

- Monitor reaction progress via LC-MS to detect intermediates (e.g., m/z 486 for thiadiazinane derivatives) .

Q. How do substituents on the thiadiazolidine ring affect bioactivity in drug discovery contexts?

- Structure-Activity Relationship (SAR) :

- Benzyl/Isopropyl Groups : Enhance binding to kinase targets (e.g., RAF inhibitors) by increasing hydrophobic interactions. Derivatives with 5-benzyl substitution show improved IC₅₀ values in enzymatic assays .

- Stereochemistry : (R)-enantiomers exhibit higher activity than (S)-forms in sulfamide-based therapeutics due to chiral center alignment with receptor sites .

- Synthetic Modifications : Introduce imidazo[2,1-b]thiazole moieties to improve solubility and bioavailability (e.g., compound 37e, m.p. 100–101°C) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.